molecular formula C26H25NO6 B2849885 2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxyphenoxy}acetic acid CAS No. 2138514-03-9

2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxyphenoxy}acetic acid

Cat. No. B2849885
CAS RN: 2138514-03-9
M. Wt: 447.487
InChI Key: KDQRBFTYTFZCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxyphenoxy}acetic acid” is a carboxylic acid compound . The molecular formula is C25H23NO4 and the molecular weight is 401.45 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorene group attached via a methoxy carbonyl group to an aminoethyl group, which is further attached to a methoxyphenoxy acetic acid group . The compound has a molecular weight of 502.558 Da and a monoisotopic mass of 502.210388 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 401.45 and a molecular formula of C25H23NO4 . The compound is a carboxylic acid .

Scientific Research Applications

Peptide Synthesis

The Fmoc group is widely used in the synthesis of peptides. It serves as a temporary protection for the amino group during the peptide elongation process . This protection is crucial because it prevents unwanted side reactions that can occur at the amino site. The Fmoc group can be removed under mild basic conditions, which is compatible with a variety of other protecting groups and does not disturb the peptide chain.

Solid-Phase Synthesis

In solid-phase synthesis, the Fmoc group’s stability under acidic conditions allows it to be used in conjunction with acid-labile linkers . This compatibility is essential for the synthesis of complex molecules on a solid support, enabling the sequential addition of amino acids to form the desired peptide chain.

Medicinal Chemistry

Fmoc-protected amino acids are building blocks in medicinal chemistry for the design and synthesis of drug-like molecules . They are used to create diverse peptide-based structures that can mimic natural peptides or proteins, which are often targets for therapeutic intervention.

Bioconjugation

This compound is used in bioconjugation techniques where peptides are attached to other molecules, such as fluorescent dyes or drugs . The Fmoc group allows for selective attachment points, ensuring that the conjugation occurs at the desired site on the peptide.

Drug Discovery

In drug discovery, Fmoc-protected amino acids are used to generate libraries of peptides . These libraries are screened against various targets to identify potential new drugs. The Fmoc group’s ease of deprotection under specific conditions makes it ideal for high-throughput synthesis and screening.

Proteomics Research

Fmoc-protected amino acids are utilized in proteomics to synthesize peptides that are used as standards and reagents . These synthetic peptides help in the identification and quantification of proteins in complex biological samples.

Organic Synthesis

The Fmoc group is also used in the broader field of organic synthesis. It is a versatile protecting group for amines in multi-step synthetic routes . Its stability under various reaction conditions allows for the construction of complex organic molecules without premature deprotection.

Enzyme Inhibition Studies

Fmoc-protected amino acids can be incorporated into peptides that act as enzyme inhibitors . These inhibitors are valuable tools for studying enzyme mechanisms and for the development of new pharmaceuticals targeting specific enzymes.

properties

IUPAC Name

2-[4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxyphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-16(17-11-12-23(24(13-17)31-2)32-15-25(28)29)27-26(30)33-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,16,22H,14-15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQRBFTYTFZCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCC(=O)O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxyphenoxy}acetic acid

CAS RN

2138514-03-9
Record name 2-[4-(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-2-methoxyphenoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.